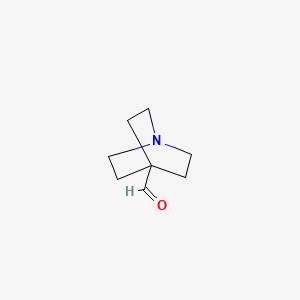
Monomethyl auristatin E intermediate-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl auristatin E intermediate-3 is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is often referred to as Z-L-isoleucine or Cbz-L-isoleucine in scientific literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monomethyl auristatin E intermediate-3 is typically synthesized through the reaction of L-isoleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of N-benzyloxycarbonyl-L-isoleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Monomethyl auristatin E intermediate-3 undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions.
Reduction: The compound can be reduced to L-isoleucine using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: L-isoleucine and benzyl alcohol.
Reduction: L-isoleucine.
Substitution: Derivatives of L-isoleucine with different protecting groups.
Scientific Research Applications
Monomethyl auristatin E intermediate-3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of N-benzyloxycarbonyl-L-isoleucine is to protect the amino group of isoleucine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions to yield the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-leucine
- N-Benzyloxycarbonyl-L-valine
- N-Benzyloxycarbonyl-L-alanine
Uniqueness
Monomethyl auristatin E intermediate-3 is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require precise control over the spatial arrangement of amino acids .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
JSHXJPFZKBRLFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)

![Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B8816958.png)





![2-(4-(Chloromethyl)phenyl)benzo[d]oxazole](/img/structure/B8817008.png)

